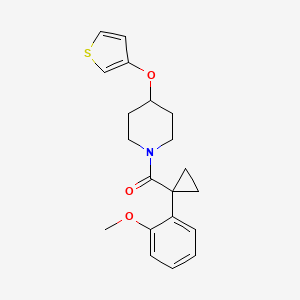
(1-(2-Methoxyphenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(1-(2-Methoxyphenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone" is a structurally complex molecule that incorporates elements such as a cyclopropyl group, a methoxyphenyl moiety, and a thiophen-3-yloxy piperidinyl methanone. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, properties, and potential applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported using various starting materials and key reactions. For instance, the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines was achieved through an acid-mediated amido cyclization reaction, starting from ethyl p-methoxycinnamate . This method is noted for its simplicity and avoidance of extra steps to create chiral centers. Similarly, a series of 1-(4-Chlorophenyl) cyclopropyl methanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray diffraction studies . For example, a piperidine ring adopting a chair conformation and a distorted tetrahedral geometry around the sulfur atom were observed . These findings can provide a basis for predicting the molecular conformation and geometry of the target compound.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the exact compound . However, the synthesis and structural characterization of related compounds suggest that the target compound may also undergo substitution reactions and could form stable crystal structures with specific conformations . The presence of functional groups such as methanone and piperidinyl could also imply potential reactivity with nucleophiles or electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied, revealing insights such as thermal stability and optical properties. For instance, the thermal properties of a related compound were stable in the temperature range of 20-170°C . Theoretical calculations, such as density functional theory, have been employed to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap, which are crucial for understanding the reactivity and stability of the molecule . These studies can be used to infer the likely properties of the compound .
科学的研究の応用
Antitubercular Activities
Research on cyclopropyl methanones has shown significant potential in antitubercular activities. For instance, a series of cyclopropyl methanones demonstrated considerable in vitro efficacy against Mycobacterium tuberculosis, with certain derivatives showing a minimum inhibitory concentration (MIC) as low as 0.78 μg/mL. One particular compound exhibited potent activity against multidrug-resistant strains and was effective in vivo in mice models of tuberculosis (S. S. Bisht et al., 2010).
Selective Estrogen Receptor Modulators (SERMs)
Compounds related to the specified chemical structure have been explored for their role as selective estrogen receptor modulators (SERMs). One study identified a derivative with a significant increase in estrogen antagonist potency compared to raloxifene, demonstrating potent inhibitory effects on uterine tissue proliferation and protective effects on bone in rat models (A. Palkowitz et al., 1997).
Antagonists of NPBWR1 (GPR7)
Research into small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) led to the discovery of compounds with subnanomolar potencies. These findings highlight the potential for developing new therapeutic agents targeting conditions mediated by this receptor (F. Anthony Romero et al., 2012).
Anticancer and Antituberculosis Studies
Synthetic efforts around cyclopropyl methanone derivatives have yielded compounds with promising anticancer and antituberculosis activities. These studies underscore the importance of structural modifications in enhancing biological activity and targeting specific diseases (S. Mallikarjuna et al., 2014).
Structural and Molecular Studies
Structural and molecular analyses of related compounds provide insights into their potential mechanisms of action and interactions at the molecular level. For instance, crystal structure analysis can reveal how these compounds interact with biological targets, guiding further drug development efforts (B. Lakshminarayana et al., 2009).
特性
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-18-5-3-2-4-17(18)20(9-10-20)19(22)21-11-6-15(7-12-21)24-16-8-13-25-14-16/h2-5,8,13-15H,6-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGUEOXTDNZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCC(CC3)OC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Methoxyphenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)
![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)

![1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2506614.png)
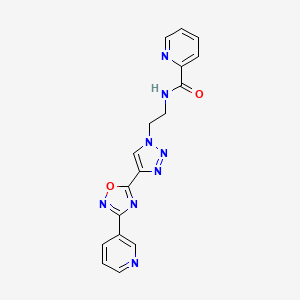


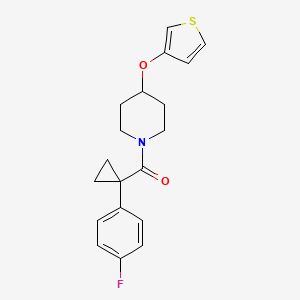
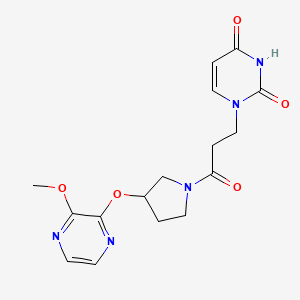
![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)
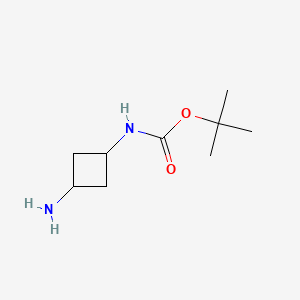
![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)
